molecular formula C17H21ClN2S B587963 Promazine-d6 Hydrochloride CAS No. 1246819-33-9

Promazine-d6 Hydrochloride

Cat. No. B587963
CAS RN: 1246819-33-9
M. Wt: 326.916
InChI Key: JIVSXRLRGOICGA-TXHXQZCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Promazine-d6 Hydrochloride is a phenothiazine compound and a D2DR inhibitor . It is the labelled salt of Promazine, which is an antipsychotic used to treat schizophrenia . The chemical has a known molecular formula of C17-H20-N2-S.Cl-H .


Molecular Structure Analysis

This compound has a molecular formula of C17H15ClD6N2S . The average molecular weight is 326.92 g/mol . The structure is similar to Promazine Hydrochloride, which has a molecular formula of C17H21ClN2S and an average mass of 320.880 Da .


Chemical Reactions Analysis

Promazine Hydrochloride undergoes oxidation in two steps. The first, reversible, step produces a color cation-radical. The presence of excess oxidant leads to the generation of the colorless promazine sulfoxide. This step of the reaction is irreversible .

Scientific Research Applications

Pharmacological Properties and Clinical Trials

Promazine hydrochloride, a phenothiazine derivative chemically related to chlorpromazine, has been utilized in various clinical trials and research studies. Initially introduced for managing acute mental disturbances, promazine's efficacy and safety have been subjects of research. For instance, a study in 1956 investigated its use in patients with chronic conditions, highlighting its chemical similarity to chlorpromazine but without a chlorine atom (Solomon & Woodward, 1956). Similarly, other studies have reported on promazine's tranquilizing effects in various acute mental disturbances, noting its lesser toxicity compared to chlorpromazine (Chirico, Carfagno, & Lytel, 1957).

Hepatic and Vascular Effects

Research has also focused on the hepatic and vascular effects of promazine. One study in 1957 reported hepatic dysfunction during promazine therapy, contributing to the understanding of its impact on liver function (Waitzkin, 1957). Additionally, the vascular complications following intravenous promazine use, such as thrombophlebitis and arterial thrombosis, have been documented, providing insights into the drug's potential risks (Deacon, 1961).

Photoallergic Reactions and Drug Failure

More recent studies have explored the photoallergic reactions to promazine, particularly in its systemic use as an antipsychotic drug (Romita et al., 2022). Moreover, research on its efficacy in certain conditions like sickle cell anemia revealed no benefit, suggesting limitations in its therapeutic applications (Oski, Call, & Lessen, 1968).

Influence on Semen Motility and Fertility

In the field of veterinary science, promazine hydrochloride's effects on bovine semen motility and fertility were investigated, revealing no improvement in sperm survival and even spermicidal effects at higher levels (Foote & Gray, 1960).

Cerebral Hemodynamics and Metabolism

The influence of promazine on cerebral hemodynamics and metabolism has been a subject of study, contributing to the understanding of its physiological mechanism, particularly in patients with increased psychomotor activity or medical emergencies (Ehrmantraut, Shea, Ticktin, & Fazekas, 1957).

Micellar and Phase Separation Phenomenon

Furthermore, the interaction of promazine hydrochloride with anionic hydrotropes has been studied, revealing its influence on micellar and phase behavior, which is crucial in pharmaceutical formulations (Rub, Asiri, Azum, & Kabir-ud-din, 2014).

Spectrophotometric Analysis

Promazine hydrochloride has also been used in spectrophotometric analysis, such as in the determination of osmium (VIII), demonstrating its utility in analytical chemistry (Puzanowska-Tarasiewicz, Kojło, & Zawadzka, 1981).

Mechanism of Action

Promazine-d6 Hydrochloride acts as an antagonist of dopamine 1, 2, and 4 receptors, serotonin (5-HT) receptor types 2A and 2C, muscarinic receptors 1 through 5, alpha (1)-receptors, and histamine H1-receptors . When there is an excess amount of dopamine in the brain, it causes over-stimulation of dopamine receptors. These receptors normally act to modify behavior and over-stimulation may result in psychotic illness. Promazine Hydrochloride blocks these receptors and stops them becoming over-stimulated, thereby helping to control psychotic illness .

Safety and Hazards

Promazine-d6 Hydrochloride is harmful if swallowed . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this substance . If swallowed, it is advised not to induce vomiting and to seek medical advice immediately .

Biochemical Analysis

Biochemical Properties

Promazine-d6 Hydrochloride plays a significant role in biochemical reactions, particularly in the context of its interactions with various enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are crucial for its metabolism. These interactions often involve the hydroxylation and demethylation of the compound, leading to the formation of various metabolites . Additionally, this compound can bind to dopamine receptors, particularly D2 receptors, influencing neurotransmitter activity and signaling pathways .

Cellular Effects

This compound affects various cell types and cellular processes. It has been shown to influence cell signaling pathways by blocking dopamine receptors, which can alter neurotransmitter release and synaptic transmission . This compound also impacts gene expression, particularly genes involved in neurotransmission and cellular metabolism. Furthermore, this compound can affect cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in metabolite levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through receptor antagonism. It binds to dopamine receptors, preventing dopamine from activating these receptors and thereby modulating neurotransmitter activity . Additionally, this compound can inhibit certain enzymes, such as cytochrome P450, affecting the metabolism of other compounds and altering cellular functions . These interactions can lead to changes in gene expression and enzyme activity, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme conditions such as high temperatures or strong acidic or basic environments . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of receptor binding and enzyme inhibition . These effects can persist for extended periods, depending on the experimental conditions and the specific cellular context.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound primarily acts as a sedative and antipsychotic, with minimal adverse effects . At higher doses, this compound can cause significant side effects, including hypotension, tachycardia, and potential toxicity . These dose-dependent effects highlight the importance of careful dosage management in experimental and therapeutic settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes hydroxylation and demethylation, leading to the formation of various metabolites . These metabolic processes can affect the overall activity and efficacy of this compound, as well as its interactions with other biomolecules. Additionally, the presence of deuterium can influence the rate and extent of these metabolic reactions, providing valuable insights into the compound’s biochemical behavior .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific cellular compartments . These interactions can influence the localization and concentration of this compound within cells, affecting its overall activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can impact its activity and function. The compound is often found in the cytoplasm and can accumulate in certain organelles, such as the endoplasmic reticulum and mitochondria . This localization is influenced by targeting signals and post-translational modifications, which direct this compound to specific cellular compartments. These subcellular dynamics play a crucial role in determining the compound’s biochemical effects and interactions within cells.

properties

IUPAC Name

3-phenothiazin-10-yl-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2S.ClH/c1-18(2)12-7-13-19-14-8-3-5-10-16(14)20-17-11-6-4-9-15(17)19;/h3-6,8-11H,7,12-13H2,1-2H3;1H/i1D3,2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVSXRLRGOICGA-TXHXQZCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2SC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CCCN1C2=CC=CC=C2SC3=CC=CC=C31)C([2H])([2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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